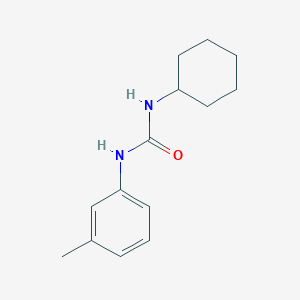

1-Cyclohexyl-3-(3-methylphenyl)urea

Description

1-Cyclohexyl-3-(3-methylphenyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom of the urea moiety and a 3-methylphenyl (meta-methylphenyl) group attached to the other. Urea derivatives are pivotal in medicinal chemistry due to their ability to engage in hydrogen bonding, which enhances binding affinity to biological targets . Its molecular formula is C₁₄H₁₉N₂O, with a molecular weight of 231.32 g/mol .

Properties

CAS No. |

19095-82-0 |

|---|---|

Molecular Formula |

C14H20N2O |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

1-cyclohexyl-3-(3-methylphenyl)urea |

InChI |

InChI=1S/C14H20N2O/c1-11-6-5-9-13(10-11)16-14(17)15-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H2,15,16,17) |

InChI Key |

HCMVYMNNVUNYNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3-(3-methylphenyl)urea can be synthesized through the reaction of cyclohexyl isocyanate with 3-methylaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-Cyclohexyl-3-(3-methylphenyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(3-methylphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of cyclohexyl-3-(3-methylphenyl)urea derivatives with additional oxygen-containing functional groups.

Reduction: Formation of cyclohexyl-3-(3-methylphenyl)amine.

Substitution: Formation of nitro or halogenated derivatives of 1-Cyclohexyl-3-(3-methylphenyl)urea.

Scientific Research Applications

1-Cyclohexyl-3-(3-methylphenyl)urea has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Crystal Packing

The para-methylphenyl analog, 1-cyclohexyl-3-(p-tolyl)urea (C₁₄H₁₉N₂O, MW 231.32 g/mol), exhibits distinct crystallographic behavior. X-ray studies reveal that intermolecular N–H···O hydrogen bonds dominate its crystal lattice, forming a 2D network.

Functional Group Modifications

Hydroxyl and Methoxy Substituents

- 1-Cyclohexyl-3-(2-hydroxyphenyl)urea (C₁₃H₁₈N₂O₂, MW 234.29 g/mol): The ortho-hydroxyl group introduces additional hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the target compound’s hydrophobic meta-methyl group .

Heterocyclic and Halogenated Derivatives

- 1-Cyclohexyl-3-(5-nitro-thiazol-2-yl)urea (C₁₀H₁₄N₄O₃S, MW 270.31 g/mol): The nitro-thiazole moiety introduces electronegativity and planar rigidity, which may enhance binding to enzymatic active sites or DNA .

- 1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea (C₂₀H₃₁N₃O₃, MW 361.48 g/mol): The morpholine group adds basicity and water solubility, contrasting with the target’s neutral aromatic substituent .

Pharmacologically Active Ureas

- Glipizide (C₁₅H₂₁N₃O₃S, MW 323.41 g/mol): A sulfonylurea antidiabetic drug, glipizide’s sulfonyl group increases acidity (pKa ~5.9), enabling ionic interactions absent in the target compound. This highlights how urea derivatives’ bioactivity depends on auxiliary functional groups .

- Nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea): These anticancer agents rely on lipophilicity and non-ionized states to penetrate the blood-brain barrier. The target compound’s cyclohexyl and methylphenyl groups may confer moderate lipophilicity, though it lacks the nitroso group’s alkylating capacity .

Key Data Table: Structural and Functional Comparisons

Biological Activity

1-Cyclohexyl-3-(3-methylphenyl)urea is an organic compound belonging to the class of urea derivatives, which are widely recognized for their diverse biological activities. This article delves into the biological activity of this compound, exploring its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-Cyclohexyl-3-(3-methylphenyl)urea consists of a cyclohexyl group and a 3-methylphenyl moiety linked through a urea functional group. The presence of these groups contributes to its unique biological properties.

Anticonvulsant Effects

Similar structures have been studied for their anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways. Although direct evidence for 1-Cyclohexyl-3-(3-methylphenyl)urea's anticonvulsant activity is lacking, it is hypothesized that its structural analogs may exhibit similar effects.

The precise mechanism of action for 1-Cyclohexyl-3-(3-methylphenyl)urea remains largely unexplored due to insufficient empirical data. However, compounds with similar structural features typically interact with various biological targets, such as enzymes and receptors, modulating their activity and eliciting biological responses .

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of 1-Cyclohexyl-3-(3-methylphenyl)urea against structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Cyclohexyl-3-(4-methylphenyl)urea | Lacks oxadiazole ring | Different chemical and biological properties |

| 1-Cyclohexyl-3-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}urea | Chlorine substituent instead of methyl | Altered reactivity and biological activity |

| 1-Cyclohexyl-3-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-YL]methyl}urea | Contains thiadiazole instead of oxadiazole | Variations in biological effects |

This table illustrates how variations in substituents can lead to significant differences in biological activity.

Case Studies and Research Findings

Recent studies have evaluated the antiaggregation activity of urea-based compounds in neurodegenerative diseases. For instance, research on urea derivatives has shown promise in inhibiting alpha-synuclein and tau protein aggregation, which are critical in the pathology of diseases like Alzheimer's . While specific data on 1-Cyclohexyl-3-(3-methylphenyl)urea's role in these processes is limited, the findings underscore the potential therapeutic applications of urea derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.